molecular formula C13H16O3 B1320097 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid CAS No. 3648-77-9

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1320097
CAS No.: 3648-77-9
M. Wt: 220.26 g/mol
InChI Key: GJTUCHXNPLAZDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with dihydropyran in the presence of an acid catalyst to form the intermediate, which is then oxidized to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tolyl group may interact with hydrophobic pockets, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

4-(2-methylphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-4-2-3-5-11(10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTUCHXNPLAZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594438
Record name 4-(2-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-77-9
Record name Tetrahydro-4-(2-methylphenyl)-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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